molecular formula C12H15BrClNO B1270497 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine CAS No. 435287-53-9

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine

Cat. No. B1270497
M. Wt: 304.61 g/mol
InChI Key: ZLZMEAHRGLPSSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine compounds often involves complex organic reactions. For instance, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was prepared and its crystal structure determined by X-ray diffraction, highlighting a detailed synthetic approach and the importance of structural determination in understanding the compound's formation (Hu Yang, 2009). Similarly, the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an intermediate for new insecticides, from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate through esterification and bromination, demonstrates the multi-step nature of organic syntheses involving halogenated compounds and pyrrolidine derivatives (Lan Zhi-li, 2007).

Molecular Structure Analysis

The molecular structure of compounds related to “1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine” is often elucidated using techniques like X-ray crystallography. For instance, the crystal structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, reveals two crystallographically independent molecules in the asymmetric unit, providing insights into the molecular geometry and intermolecular interactions that could influence the physical and chemical properties of these compounds (Hu Yang, 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of pyrrolidine derivatives can be complex due to their structural diversity. For example, the reaction of ethyl bromopyruvate with 1-(cyclohex-1-enyl)piperidine, pyrrolidine, and morpholine to afford corresponding tetrahydroindole derivatives illustrates the potential for diverse chemical transformations involving pyrrolidine compounds (V. Mamedov et al., 2019).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of chemical compounds. While specific data on “1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine” is not available, studies on similar compounds can provide valuable insights. The single-crystal X-ray structural analysis of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate offers an example of how physical properties are closely tied to molecular structure (A. Ramazani et al., 2019).

Chemical Properties Analysis

Chemical properties, including reactivity with other substances, stability, and degradation pathways, are essential for fully understanding a compound's behavior in various conditions. While the chemical properties specific to “1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine” are not detailed in the available literature, the study of related compounds, such as the Lewis acid catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates to selectively prepare pyrrolidine derivatives, provides a glimpse into the chemical versatility and potential reactivity of pyrrolidine-related compounds (Jian-Mei Lu & Min Shi, 2007).

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Pyrrolidine Derivatives

    Research demonstrates the synthesis of various pyrrolidine derivatives, including those involving chloro and bromo substituents. For instance, Hu Yang (2009) synthesized a compound with a pyrrolidine ring, contributing to the understanding of its crystal structure (Hu Yang, 2009).

  • Crystal Structure Analysis

    The crystal structure of pyrrolidine derivatives, such as the one studied by Yang, is crucial in understanding their potential applications in various fields of chemistry (Hu Yang, 2009).

  • Chemical Transformations and Reactions

    Research by Bauman et al. (2007) explores the bromination of endo-ethenotetrahydrothebaine derivatives that have a pyrrolidine ring, indicating the reactivity and potential chemical transformations of these compounds (V. T. Bauman et al., 2007).

  • Intermediates in Chemical Synthesis

    Lan Zhi-li (2007) discusses the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an important intermediate in creating new insecticides, showing the compound's role in complex chemical synthesis processes (Lan Zhi-li, 2007).

  • Applications in Medicinal Chemistry

    The synthesis of pyrrolidine derivatives has implications in medicinal chemistry, as some derivatives exhibit antibacterial properties. E. Toja et al. (1986) synthesized a series of pyrrolidine compounds, one of which showed antibacterial activity, suggesting potential applications in developing new antibiotics (E. Toja et al., 1986).

  • Advanced Organic Synthesis Techniques

    The research by Piccialli et al. (2002) on the bromination and iodination of donor-acceptor cyclopropanes, which includes the use of pyrrolidine, highlights advanced techniques in organic synthesis that can be applied to similar compounds (V. Piccialli et al., 2002).

properties

IUPAC Name

1-[2-(4-bromo-2-chlorophenoxy)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO/c13-10-3-4-12(11(14)9-10)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZMEAHRGLPSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine

Synthesis routes and methods

Procedure details

415 mg (3.00 mmol) K2CO3 and 170 mg (1.00 mmol) N-(2-chloroethyl)-pyrrolidine-hydrochloride is added to a solution of 207 mg (1.00 mmol) 4-bromo-2-chloro-phenol in 5 mL DMF and the mixture is stirred for 24 h at RT. The reaction mixture is diluted with 50 mL EtOAc, extracted once with 30 mL water and twice with 30 mL semisaturated NaHCO3 solution. The organic phase is dried over MgSO4 and the solvent is eliminated i.vac. Further purification is carried out by column chromatography on silica gel (gradient: DCM to DCM/MeOH 9:1).
Name
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
207 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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